molecular formula C13H24O6 B610264 Propargyl-PEG6-alcohol CAS No. 1036204-60-0

Propargyl-PEG6-alcohol

Cat. No. B610264
M. Wt: 276.329
InChI Key: IDULHQAZDNBPID-UHFFFAOYSA-N
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Description

Propargyl-PEG6-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

Propargyl-PEG6-alcohol is synthesized using propargylation agents . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .


Molecular Structure Analysis

The molecular weight of Propargyl-PEG6-alcohol is 320.38 g/mol, and its molecular formula is C15H28O7 . It contains a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Chemical Reactions Analysis

Propargyl-PEG6-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of the click chemistry reactions . The propargyl group is a highly versatile moiety that can be used in various chemical reactions .


Physical And Chemical Properties Analysis

Propargyl-PEG6-alcohol is a liquid that is colorless to light yellow . It is stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

  • Organic Synthesis

    • Propargyl derivatives, such as Propargyl-PEG6-alcohol, play a crucial role in organic synthesis . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
    • The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargyl unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .
    • The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
    • The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
  • Corrosion Inhibition

    • Propargyl alcohol, a derivative of Propargyl-PEG6-alcohol, serves as a corrosion inhibitor . Its unique structure enables a wide range of applications .
  • Pharmaceuticals

    • Propargyl alcohol is valued for its reactivity, particularly in the synthesis of alkynes, polymers, and pharmaceutical intermediates . Its alkyne group serves as a pivotal point for coupling reactions, enabling the construction of complex molecular structures essential in drug development . This capability positions propargyl alcohol as a fundamental reagent in creating active pharmaceutical ingredients (APIs), showcasing its contribution to medicinal chemistry .
  • Material Science and Polymer Production

    • Propargyl alcohol’s utility extends to material science, where it is employed in the creation of specialty polymers and composites . Its inclusion in polymer formulations can introduce desirable properties such as thermal stability, mechanical strength, and chemical resistance, making it a key ingredient in advanced materials used in aerospace, automotive, and electronics .
  • Agricultural Chemicals

    • In agriculture, propargyl alcohol serves as a precursor for synthesizing herbicides and pesticides . Its effectiveness in controlling weeds and pests contributes to higher crop yields and improved food security, highlighting its role in supporting agricultural productivity .
  • Personal Care and Cosmetics

    • Leveraging its solubility and reactivity, propargyl alcohol finds applications in personal care products and cosmetics .
  • PROTACs Synthesis

    • Propargyl-PEG6-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
  • Heterocycles Synthesis

    • Propargyl alcohols and propargyl amines have contributed significantly to the synthesis of bioactive heterocycles . The nucleophilic nature of the triple bond and electrophilic nature of furnished carbocations from propargyl alcohols and propargyl amines makes these intermediates highly reactive and useful for the synthesis of various heterocycles .
  • Synthesis of Propargyl-Capped Heterobifunctional PEG

    • Propargyl-capped heterobifunctional PEG with hydroxyl, carboxyl, mercapto, and hydrazide groups can be synthesized . These PEGs with new bifunctional groups are useful precursors for click chemistry .

Safety And Hazards

Propargyl-PEG6-alcohol is flammable and toxic if swallowed . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It may cause cancer and may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .

Future Directions

The propargyl group in Propargyl-PEG6-alcohol is a highly versatile moiety that opens up new synthetic pathways for further elaboration . This suggests that Propargyl-PEG6-alcohol and similar compounds have potential for future research and development in the field of organic synthesis .

properties

IUPAC Name

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O6/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1,14H,3-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDULHQAZDNBPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG6-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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